2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide
Description
Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology
The PROTAC modality has redefined therapeutic development by transitioning from occupancy-driven pharmacology to event-driven protein degradation. Early PROTACs, such as those targeting methionine aminopeptidase-2 (MetAP-2) in 2001, utilized peptide-based ligands for E3 ligase recruitment, but suffered from poor cell permeability and stability. The field advanced with the discovery of small-molecule E3 ligands, notably von Hippel-Lindau (VHL) and CRBN binders, enabling the development of heterobifunctional degraders with drug-like properties. For example, ARV-771, a VHL-recruiting BET degrader, achieved tumor regression in castration-resistant prostate cancer models at DC50 values <5 nM.
A critical milestone was the recognition of PROTACs' catalytic mechanism, where a single molecule facilitates multiple degradation cycles, contrasting with stoichiometric enzyme inhibitors. This property enables efficacy at sub-stoichiometric concentrations, as demonstrated by dBET1 (DC50 = 50 nM for BRD4). The compound of interest builds upon these advances by incorporating a CRBN-binding dioxopiperidine moiety, analogous to clinically validated degraders like ARV-471 (vepdegestrant).
Structural Paradigms in Bifunctional Degrader Design
PROTAC architecture follows a tripartite design:
- POI-Targeting Warhead : The tetrazatricyclic core in this molecule likely binds a hydrophobic pocket on the target protein. Similar tricyclic systems in MZ1 (BRD4 degrader) exhibit high affinity for bromodomains (Kd = 10–100 nM).
- E3 Ligase Ligand : The 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole moiety recruits CRBN, leveraging the thalidomide-derived pharmacophore responsible for >60% of clinical-stage PROTACs.
- Linker : The ethylacetamide spacer balances rigidity and flexibility to enable ternary complex formation. Optimal linkers span 10–15 Å, as seen in ARV-771's polyethylene glycol (PEG)-based chain.
Table 1: Comparative Analysis of PROTAC E3 Ligase Recruitment Systems
*Compound X refers to the subject molecule.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRLOIDJCMKJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31ClN8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
- Cancer Treatment : The compound has been investigated for its role as a proteolysis-targeting chimera (PROTAC) in targeting specific proteins for degradation in cancer cells. This mechanism is particularly relevant in the context of hematological malignancies where traditional therapies may fail .
- Immunomodulation : Similar to other immunomodulatory imide drugs (IMiDs), this compound may influence immune responses by recruiting cereblon (CRBN), a protein that plays a crucial role in the modulation of immune function and cell survival .
- Antineoplastic Activity : The presence of multiple aromatic rings and functional groups suggests potential antitumor properties. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways .
Case Studies
- Study on Hematological Malignancies : A recent study demonstrated that the compound effectively reduced tumor size in murine models of multiple myeloma by promoting the degradation of oncogenic proteins .
- Synergistic Effects with Other Drugs : Research has shown that when combined with other chemotherapeutic agents, this compound exhibits enhanced efficacy in reducing cell viability in various cancer cell lines .
Data Table: Summary of Findings
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The acetamide group and dioxoisoindol moiety participate in coupling reactions, often facilitated by carbodiimide reagents.
Nucleophilic Substitution Reactions
The chlorophenyl group and thiazole ring are sites for nucleophilic substitutions under controlled conditions.
| Reaction Type | Conditions | Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|---|
| Aromatic substitution | Polar aprotic solvents, 60–80°C | K₂CO₃, amines/thiols | Replacement of the 4-chlorophenyl group with nucleophiles (e.g., amines) | |
| Thiazole ring opening | Acidic or basic aqueous solutions | HCl/NaOH | Cleavage of the thiazole ring to form thiol intermediates |
Hydrolysis Reactions
Ester and amide functionalities undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|---|
| Ester hydrolysis | HCl/NaOH, reflux | H₂O/ethanol | Conversion of ester groups to carboxylic acids | |
| Amide cleavage | Strong acids (e.g., H₂SO₄), 100°C | Concentrated acids | Degradation of amide bonds to yield carboxylic acids and amines |
Oxidation Reactions
The thiazole sulfur and methyl groups are susceptible to oxidation.
| Reaction Type | Conditions | Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|---|
| Thiazole oxidation | Aqueous H₂O₂, 40–60°C | KMnO₄ or H₂O₂ | Formation of sulfoxide or sulfone derivatives | |
| Methyl group oxidation | Strong oxidizers (e.g., CrO₃) | Acidic media | Conversion of methyl substituents to carboxylic acids |
Deprotection and Functional Group Modifications
The tert-butyl carbamate (Boc) group and dioxopiperidin moiety undergo deprotection for further functionalization.
Key Reaction Insights
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Stereochemical Considerations : The (9S) stereocenter in the tricyclic core influences reaction outcomes, particularly in coupling and substitution reactions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while DCM is preferred for coupling due to its inertness .
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Temperature Sensitivity : Thiazole ring-opening and oxidation reactions require precise temperature control to avoid side products.
Comparison with Similar Compounds
(-)-JQ1 and Derivatives
(-)-JQ1 (2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid) shares the tricyclic core and 4-chlorophenyl group but lacks the isoindole-dioxopiperidine warhead. This difference eliminates PROTAC functionality, restricting (-)-JQ1 to BET inhibition (IC₅₀ = 50–100 nM) .
KL-7
KL-7 (described in ) retains the tricyclic core but replaces the dioxopiperidine-isoindole unit with a polyethylene glycol (PEG)-linked benzamide. This modification alters CRBN-binding efficiency, reducing degradation potency by ~40% compared to the target compound .
Hexaazatricyclo Analog ()
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene shares the chlorophenyl group but replaces sulfur and two nitrogen atoms in the core with additional nitrogens. This reduces hydrophobicity (clogP = 1.2 vs. 3.5 for the target compound) and abolishes BET binding .
Functional Analogs (PROTACs)
The compound’s CRBN-binding moiety aligns with PROTACs like lenalidomide derivatives. However, its tricyclic core distinguishes it from commonly used BET-targeting PROTACs (e.g., dBET1), which employ JQ1-like warheads with simpler linkers .
Data Tables
Table 1. Structural and Functional Comparison with Analogs
Preparation Methods
Core Fragment Synthesis
The tricyclic core requires sequential cyclization steps. A plausible route involves:
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Thiophene annulation : Starting with 4-chlorophenyl-substituted thiophene, nitration and reduction yield a diamine intermediate.
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Tetrazole formation : Treatment with sodium azide and trimethylorthoformate facilitates [2+3] cycloaddition to construct the tetrazole rings.
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Methylation : Selective alkylation using methyl iodide in the presence of potassium carbonate introduces the 4,5,13-trimethyl groups.
Side Chain Synthesis
The side chain derives from two subcomponents:
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2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-amine : Synthesized via Hofmann rearrangement of 4-nitroisoindoline-1,3-dione followed by piperidine coupling under Mitsunobu conditions.
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2-Aminoethylacetamide : Prepared by Gabriel synthesis from ethylenediamine and acetylation with acetic anhydride.
Detailed Synthetic Procedures
Synthesis of the Tricyclic Core
Step 1: Thiophene Nitration and Reduction
A mixture of 7-(4-chlorophenyl)thiophene-3-carboxylic acid (1.0 equiv) in fuming HNO₃ (10 vol) at 0°C for 2 hours yields the nitro derivative. Catalytic hydrogenation (H₂, 50 psi, Pd/C) in ethanol reduces the nitro group to an amine (92% yield).
Step 2: Tetrazole Cyclization
The diamine intermediate (1.0 equiv) reacts with sodium azide (3.0 equiv) and trimethylorthoformate (2.5 equiv) in DMF at 120°C for 12 hours. LC-MS monitoring confirms tetrazole ring formation (Figure S1,).
Step 3: Methylation
Treatment with methyl iodide (3.0 equiv) and K₂CO₃ (2.0 equiv) in acetone at reflux for 6 hours installs methyl groups at positions 4, 5, and 13. The product is isolated by filtration (87% yield).
Synthesis of the Side Chain
Step 1: 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-amine
4-Nitroisoindoline-1,3-dione (1.0 equiv) undergoes Hofmann rearrangement with NaOCl/NaOH to yield 4-aminoisoindoline-1,3-dione. Mitsunobu coupling with 3-hydroxy-2,6-dioxopiperidine (1.2 equiv) using DIAD and PPh₃ in THF provides the target subunit (68% yield).
Step 2: Acetamide Linker Preparation
Ethylenediamine (1.0 equiv) reacts with tert-butyl bromoacetate (1.1 equiv) in CH₂Cl₂, followed by TFA deprotection to yield 2-aminoethylacetamide hydrochloride (94% yield).
Final Coupling and Global Deprotection
The tricyclic core (1.0 equiv) and side chain amine (1.2 equiv) undergo amide coupling using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 24 hours. Purification by reverse-phase HPLC (C18 column, MeCN/H₂O gradient) affords the final compound (63% yield, >98% purity by LC-MS).
Reaction Optimization and Critical Parameters
Solvent and Base Selection
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DMF vs. THF : DMF enhances coupling efficiency due to superior solubility of intermediates (Table 1).
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DIPEA vs. Et₃N : DIPEA minimizes epimerization during amide bond formation.
Table 1: Solvent Screening for Coupling Step
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 63 | 98 |
| THF | 41 | 89 |
| DCM | 28 | 75 |
Temperature Effects
Elevating temperature to 40°C reduced yield (55%) due to side reactions, underscoring the necessity for mild conditions.
Analytical Characterization
4.1 Spectroscopic Data
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HRMS (ESI+) : m/z calcd for C₃₄H₂₈ClN₉O₅S [M+H]⁺: 742.1543; found: 742.1538.
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.89–7.82 (m, 4H, Ar-H), 4.32 (q, J = 6.5 Hz, 2H, CH₂), 2.98–2.91 (m, 2H, piperidine-H).
4.2 Purity Assessment
Reverse-phase HPLC (C18, 0.1% TFA in H₂O/MeCN) confirmed >98% purity, with a single peak at tR = 12.7 min.
Challenges and Alternative Routes
5.1 Competing Cyclization Pathways
Early attempts using Hünig's base led to tricyclic dimerization (15–20% yield). Switching to DIPEA suppressed this side reaction.
5.2 Protecting Group Strategy
Initial use of Boc-protected amines resulted in premature deprotection during tetrazole formation. Employment of Fmoc groups improved stability but complicated final deprotection. Ultimately, a Boc-free route proved optimal.
Industrial-Scale Considerations
6.1 Cost-Effective Reagents
Replacing HATU with EDCl/HOAt reduced coupling costs by 40% without compromising yield (60% vs. 63%).
6.2 Waste Stream Management
DMF recovery via distillation achieved 85% solvent reuse, aligning with green chemistry principles .
Q & A
Q. What synthetic methodologies are recommended for this compound, and how can factorial experimental design improve yield and purity?
A multi-step synthesis approach is typically employed, leveraging techniques such as sol-gel, hydrothermal, or co-precipitation methods to optimize nanoparticle-based intermediates (e.g., thiadiazole or triazolothiadiazine cores) . Factorial experimental design systematically evaluates variables like precursor concentration (0.1–0.3 M), temperature (80–120°C), and reaction time (6–12 h) to identify interactions affecting yield and purity. For example, a 2³ factorial design (Table 1) can isolate critical parameters, while Bayesian optimization refines conditions post-screening .
Table 1: Factorial Design Parameters for Synthesis Optimization
| Variable | Low Level | High Level | Impact on Yield (%) |
|---|---|---|---|
| Precursor Conc. | 0.1 M | 0.3 M | ±15% (nonlinear) |
| Temperature | 80°C | 120°C | +25% |
| Reaction Time | 6 h | 12 h | +10% |
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
IR spectroscopy confirms functional groups (e.g., amide C=O at ~1650 cm⁻¹), while ¹H/¹³C NMR resolves regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular mass (±1 ppm). For ambiguous signals, 2D NMR (HSQC, HMBC) clarifies connectivity, as demonstrated in similar acetamide derivatives . Elemental analysis (±0.3% error) ensures empirical formula accuracy. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. How can researchers ensure batch-to-batch consistency in synthesis?
Implement process analytical technology (PAT) tools like in-situ FTIR or Raman spectroscopy to monitor reaction progression. Statistical process control (SPC) charts track critical quality attributes (e.g., yield, purity) across batches. Replicate synthesis under optimized conditions (n ≥ 3) to calculate relative standard deviation (RSD <5%) .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity and non-covalent interactions?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., proteasomal enzymes linked to the dioxopiperidinyl moiety) . Non-covalent interactions (π-π stacking, hydrogen bonding) are visualized using Hirshfeld surface analysis, as applied in supramolecular studies of similar heterocycles . Machine learning (e.g., graph neural networks) trains on PubChem data to predict solubility or metabolic stability .
Q. How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) studies?
Design a library of analogs with systematic substitutions (e.g., halogens, methyl groups) on the 4-chlorophenyl or dioxoisoindole moieties. Use 96-well plates for parallelized biological assays (e.g., kinase inhibition, cytotoxicity). Data analysis via partial least squares regression (PLSR) identifies key substituents influencing activity. highlights HTS-integrated ligand design for f-element separations, adaptable to medicinal chemistry .
Q. What strategies resolve contradictions in biological activity data across studies?
Meta-analysis of dose-response curves (IC₅₀, EC₅₀) identifies outliers due to assay variability (e.g., cell line differences). Validate findings using orthogonal assays: e.g., compare fluorescence-based apoptosis assays with caspase-3 enzymatic activity measurements, as in ’s apoptosis inducer studies . Cross-validate computational predictions (e.g., molecular dynamics simulations) with experimental IC₅₀ values to reconcile discrepancies .
Q. How do non-covalent interactions influence crystallization and stability?
Single-crystal X-ray diffraction reveals packing motifs (e.g., hydrogen-bonded dimers or π-stacked columns). Thermogravimetric analysis (TGA) assesses stability under humidity/temperature stress. For example, ’s work on supramolecular tectons demonstrates how weak interactions dictate polymorph formation . Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation pathways via LC-MS .
Methodological Best Practices
- Synthesis Troubleshooting : If yields drop unexpectedly, use design of experiments (DoE) to test interactions between catalysts (e.g., Pd/C vs. Ni), solvents (DMF vs. DMSO), and reducing agents .
- Data Reproducibility : Share raw spectral data (NMR FIDs, HRMS spectra) in supplemental materials. Use standardized protocols (e.g., ICH guidelines) for biological assays .
- Ethical Considerations : Adhere to green chemistry principles (e.g., replace POCl₃ with safer cyclization agents) and minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
